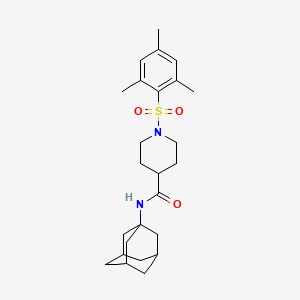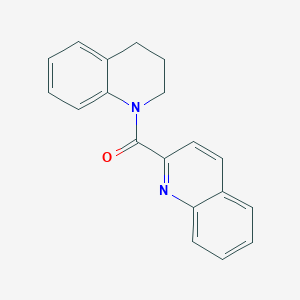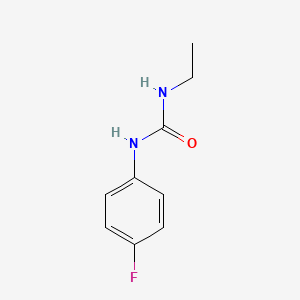
N-(4-methylsulfanylphenyl)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylsulfanylphenyl)pyrrolidine-1-carboxamide, also known as MPHP-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. Synthetic cannabinoids are a class of compounds that mimic the effects of tetrahydrocannabinol (THC), the active ingredient in marijuana. MPHP-2201 is a relatively new synthetic cannabinoid that has not been extensively studied, but it has already gained a reputation for its potency and potential for abuse.
Wirkmechanismus
The mechanism of action of N-(4-methylsulfanylphenyl)pyrrolidine-1-carboxamide is similar to that of THC, which activates the CB1 and CB2 receptors in the brain and nervous system. The activation of these receptors leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the psychoactive effects of N-(4-methylsulfanylphenyl)pyrrolidine-1-carboxamide. N-(4-methylsulfanylphenyl)pyrrolidine-1-carboxamide is also believed to have an effect on the endocannabinoid system, which regulates various physiological processes such as appetite, pain, and mood.
Biochemical and Physiological Effects:
N-(4-methylsulfanylphenyl)pyrrolidine-1-carboxamide has been shown to have a number of biochemical and physiological effects on the human body. Studies have shown that N-(4-methylsulfanylphenyl)pyrrolidine-1-carboxamide can increase heart rate, blood pressure, and body temperature. It can also cause nausea, vomiting, and anxiety. Long-term use of N-(4-methylsulfanylphenyl)pyrrolidine-1-carboxamide can lead to addiction, tolerance, and withdrawal symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methylsulfanylphenyl)pyrrolidine-1-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high potency, which makes it useful for studying the effects of synthetic cannabinoids on the human body. However, N-(4-methylsulfanylphenyl)pyrrolidine-1-carboxamide is also highly addictive and can cause serious health problems when used improperly. Therefore, it is important to use caution when working with N-(4-methylsulfanylphenyl)pyrrolidine-1-carboxamide in the laboratory.
Zukünftige Richtungen
There are several future directions for research on N-(4-methylsulfanylphenyl)pyrrolidine-1-carboxamide. One area of interest is the potential therapeutic uses of synthetic cannabinoids, including N-(4-methylsulfanylphenyl)pyrrolidine-1-carboxamide, for the treatment of various medical conditions such as chronic pain, nausea, and anxiety. Another area of interest is the development of new synthetic cannabinoids with improved safety profiles and fewer side effects. Finally, there is a need for further research on the long-term effects of N-(4-methylsulfanylphenyl)pyrrolidine-1-carboxamide and other synthetic cannabinoids on the human body, including the potential for addiction and other health problems.
Conclusion:
In conclusion, N-(4-methylsulfanylphenyl)pyrrolidine-1-carboxamide is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. It is relatively easy to synthesize and has a high potency, which makes it useful for studying the effects of synthetic cannabinoids on the human body. However, N-(4-methylsulfanylphenyl)pyrrolidine-1-carboxamide is also highly addictive and can cause serious health problems when used improperly. Future research on N-(4-methylsulfanylphenyl)pyrrolidine-1-carboxamide and other synthetic cannabinoids is needed to better understand their effects on the human body and to develop new therapies for various medical conditions.
Synthesemethoden
The synthesis of N-(4-methylsulfanylphenyl)pyrrolidine-1-carboxamide involves the reaction of 4-methylthiophenol with 1-benzylpyrrolidin-3-amine in the presence of a catalyst such as trifluoroacetic acid. The resulting product is then reacted with chloroacetyl chloride to form the final product, N-(4-methylsulfanylphenyl)pyrrolidine-1-carboxamide. The synthesis of N-(4-methylsulfanylphenyl)pyrrolidine-1-carboxamide is relatively straightforward and can be accomplished using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
N-(4-methylsulfanylphenyl)pyrrolidine-1-carboxamide has been used in scientific research to investigate the effects of synthetic cannabinoids on the human body. Studies have shown that N-(4-methylsulfanylphenyl)pyrrolidine-1-carboxamide binds to the CB1 and CB2 receptors in the brain and nervous system, which are responsible for the psychoactive effects of marijuana. N-(4-methylsulfanylphenyl)pyrrolidine-1-carboxamide has been shown to have similar effects to THC, including euphoria, relaxation, and altered perception.
Eigenschaften
IUPAC Name |
N-(4-methylsulfanylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-16-11-6-4-10(5-7-11)13-12(15)14-8-2-3-9-14/h4-7H,2-3,8-9H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBYQYZHRIRQDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)NC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylsulfanylphenyl)pyrrolidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-(1-adamantylamino)-3-oxopropyl]benzamide](/img/structure/B7477997.png)





![N-[2-(2-oxopyrrolidin-1-yl)ethyl]prop-2-enamide](/img/structure/B7478031.png)



